2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole
Overview
Description
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biomolecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with glyoxal in the presence of an acid catalyst. This reaction forms the benzimidazole ring. Subsequently, the imidazole ring is introduced through a cyclization reaction involving an appropriate aldehyde and ammonium acetate under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) iodide can be used to facilitate the cyclization process, ensuring efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated sites.
Substitution: Halogenated derivatives with substituted halogen atoms.
Scientific Research Applications
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of functional materials and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation. The imidazole and benzimidazole rings facilitate binding through hydrogen bonding and hydrophobic interactions, disrupting normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-2-yl)pyridine
- 2-(1H-imidazol-2-yl)phenol
- 2-(1H-imidazol-2-yl)thiazole
Uniqueness
2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole is unique due to its dual-ring structure, which provides enhanced stability and reactivity compared to similar compounds. This dual-ring system allows for more versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWLNDAMUOKTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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